REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1OC)([O-:3])=O.[NH2:12][NH2:13]>>[OH:3][N:1]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[N:13]=[N:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield the above-identified compound
|
Name
|
|
Type
|
|
Smiles
|
ON1N=NC2=C1C=NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |